4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 295361-93-2
VCID: VC7389707
InChI: InChI=1S/C16H13ClN2O2S/c1-2-21-12-7-8-13-14(9-12)22-16(18-13)19-15(20)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3,(H,18,19,20)
SMILES: CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C16H13ClN2O2S
Molecular Weight: 332.8

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

CAS No.: 295361-93-2

Cat. No.: VC7389707

Molecular Formula: C16H13ClN2O2S

Molecular Weight: 332.8

* For research use only. Not for human or veterinary use.

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide - 295361-93-2

Specification

CAS No. 295361-93-2
Molecular Formula C16H13ClN2O2S
Molecular Weight 332.8
IUPAC Name 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C16H13ClN2O2S/c1-2-21-12-7-8-13-14(9-12)22-16(18-13)19-15(20)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3,(H,18,19,20)
Standard InChI Key JDDFBTBGQXKWDE-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Characterization and Structural Properties

Molecular Architecture

The compound features a benzothiazole core substituted with an ethoxy group at the 6-position and a benzamide moiety at the 2-position, with a chlorine atom at the para position of the benzamide ring. The IUPAC name, 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, reflects this substitution pattern. Key physicochemical properties include:

PropertyValue
Molecular FormulaC16H13ClN2O2S\text{C}_{16}\text{H}_{13}\text{ClN}_2\text{O}_2\text{S}
Molecular Weight332.8 g/mol
logPNot Available
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Polar Surface Area73.3 Ų

The SMILES notation CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl\text{CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl} and InChIKey JDDFBTBGQXKWDE-UHFFFAOYSA-N\text{JDDFBTBGQXKWDE-UHFFFAOYSA-N} provide unambiguous identifiers for computational and experimental studies.

Synthesis and Optimization Strategies

General Synthesis Pathways

Benzothiazole derivatives are typically synthesized via cyclization reactions. For 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, a plausible route involves:

  • Ethoxylation: Introduction of the ethoxy group to 6-aminobenzothiazole using ethyl bromide in the presence of a base.

  • Amidation: Reaction with 4-chlorobenzoyl chloride under Schotten-Baumann conditions to form the benzamide linkage.

Patent literature describes analogous syntheses where benzothiazole intermediates are treated with acyl chlorides in dichloromethane, yielding substituted benzamides in 60–75% efficiency .

Challenges in Purification

The compound’s low solubility in aqueous media (logSw\log S_w ≈ -4.8 for analogs) complicates purification . Techniques such as column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures are recommended.

Biological Activities and Mechanistic Insights

Anti-Inflammatory and Antimicrobial Effects

Benzothiazole derivatives inhibit cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), reducing inflammation. Antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) has been reported for chlorinated benzothiazoles, likely due to membrane disruption.

Comparative Analysis with Structural Analogs

4-Chloro-N-(6-Ethoxy-1,3-Benzothiazol-2-yl)-2-Nitrobenzamide

This analog (CAS No. 3721-3778) differs by a nitro group at the benzamide’s 2-position, increasing molecular weight to 377.8 g/mol . The nitro group enhances electrophilicity, potentially improving DNA alkylation capacity but reducing metabolic stability .

4-Chloro-N-(4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)Benzamide

The tetrahydrobenzothiazole core in this analog improves solubility (logSw\log S_w = -3.2) and bioavailability, making it preferable for in vivo studies.

Applications in Drug Development and Material Science

Medicinal Chemistry

  • Lead Optimization: The ethoxy group’s electron-donating effects may enhance metabolic stability compared to methoxy analogs.

  • Prodrug Design: Esterification of the benzamide could improve membrane permeability .

Material Science

Benzothiazoles are used in organic light-emitting diodes (OLEDs) due to their electron-transport properties. The chlorine atom in this compound may tune emission spectra for optoelectronic applications.

Future Research Directions

Priority Areas

  • Synthetic Methodology: Develop one-pot syntheses to reduce step count and improve yields.

  • Biological Screening: Evaluate anticancer activity in NCI-60 cell lines and toxicity in zebrafish models .

  • Crystallography: Determine X-ray structures to guide structure-based drug design.

Computational Studies

Molecular dynamics simulations could predict binding modes to ubiquitin ligase E3 (e.g., MDM2), identifying critical residues for interaction .

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